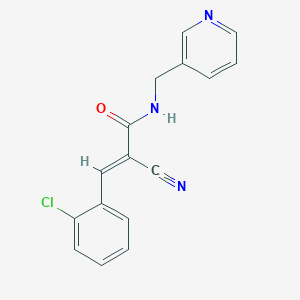![molecular formula C23H24N2O5S B11682427 5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-méthoxy-4-{2-[(4-méthylphényl)sulfanyl]éthoxy}benzylidène)-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione est un composé organique complexe doté d'une structure unique qui comprend un cycle pyrimidine, un groupe benzylidène et divers groupes fonctionnels tels que le méthoxy et le sulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(3-méthoxy-4-{2-[(4-méthylphényl)sulfanyl]éthoxy}benzylidène)-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione implique généralement plusieurs étapes, notamment la formation du cycle pyrimidine et l'introduction du groupe benzylidène. Les réactifs couramment utilisés dans la synthèse comprennent la méthoxybenzaldéhyde, le 4-méthylthiophénol et le chloroacétate d'éthyle. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs tels que l'acide p-toluènesulfonique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et d'équipements de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé souhaité à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
5-(3-méthoxy-4-{2-[(4-méthylphényl)sulfanyl]éthoxy}benzylidène)-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione subit divers types de réactions chimiques, notamment :
Oxydation : les groupes méthoxy et sulfanyl peuvent être oxydés pour former les sulfoxydes et sulfones correspondants.
Réduction : le groupe benzylidène peut être réduit pour former le dérivé benzyl correspondant.
Substitution : le groupe méthoxy peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium. Les conditions de réaction varient en fonction de la transformation souhaitée mais impliquent souvent des températures contrôlées et des atmosphères inertes.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés benzyl et divers composés pyrimidiniques substitués.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, ce composé a été étudié pour son potentiel en tant qu'inhibiteur enzymatique. Sa capacité à interagir avec des enzymes spécifiques en fait un candidat pour le développement de médicaments et les études biochimiques.
Médecine
En médecine, les propriétés thérapeutiques potentielles du composé sont explorées. Il a montré un potentiel prometteur dans des études préliminaires en tant qu'agent anti-inflammatoire et anticancéreux.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux et revêtements. Sa stabilité et sa réactivité le rendent adapté aux applications en science des polymères et en chimie des surfaces.
Mécanisme d'action
Le mécanisme d'action du 5-(3-méthoxy-4-{2-[(4-méthylphényl)sulfanyl]éthoxy}benzylidène)-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et inhiber leur activité, ce qui entraîne divers effets biologiques. Les voies impliquées comprennent l'inhibition d'enzymes clés dans les processus métaboliques et la modulation des voies de signalisation liées à l'inflammation et à la prolifération cellulaire.
Mécanisme D'action
The mechanism of action of 5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of key enzymes in metabolic processes and the modulation of signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
Oméprazole : un dérivé du benzimidazole utilisé comme inhibiteur de la pompe à protons.
Lansoprazole : un autre dérivé du benzimidazole avec des applications similaires en médecine.
Rabéprazole : un composé benzimidazole utilisé pour ses propriétés anti-ulcéreuses.
Unicité
5-(3-méthoxy-4-{2-[(4-méthylphényl)sulfanyl]éthoxy}benzylidène)-1,3-diméthylpyrimidine-2,4,6(1H,3H,5H)-trione est unique en raison de sa combinaison de groupes fonctionnels et de ses applications potentielles dans divers domaines. Contrairement aux composés similaires énumérés, il présente une gamme de réactivité plus large et peut être utilisé dans divers domaines de la recherche scientifique.
Propriétés
Formule moléculaire |
C23H24N2O5S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
5-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H24N2O5S/c1-15-5-8-17(9-6-15)31-12-11-30-19-10-7-16(14-20(19)29-4)13-18-21(26)24(2)23(28)25(3)22(18)27/h5-10,13-14H,11-12H2,1-4H3 |
Clé InChI |
PMXWJSPAAMPVJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)
![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)

![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
